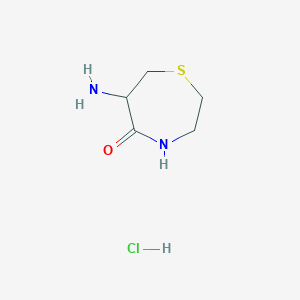
3-(4-Chloro-3,5-dimethylphenoxy)piperidine hydrochloride
Overview
Description
3-(4-Chloro-3,5-dimethylphenoxy)piperidine hydrochloride is a chemical compound with the CAS Number: 1185302-79-7 . It has a molecular weight of 276.21 .
Synthesis Analysis
While specific synthesis methods for 3-(4-Chloro-3,5-dimethylphenoxy)piperidine hydrochloride were not found, a similar compound, 4-(3-Chlorophenoxy)piperidine hydrochloride, can be synthesized from 4-Hydroxypiperidine and 1-Chloro-4-fluorobenzene .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18ClNO.ClH/c1-9-6-12(7-10(2)13(9)14)16-11-4-3-5-15-8-11;/h6-7,11,15H,3-5,8H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Chloro-3,5-dimethylphenoxy)piperidine hydrochloride include a molecular weight of 276.21 .Scientific Research Applications
Potential as Pesticides
- The compound has been characterized alongside its derivatives through X-ray powder diffraction, indicating their potential application as pesticides. This research presents experimental data including 2θ peak positions, relative peak intensities, values of d and Miller indices, and unit-cell parameters for these compounds, highlighting their structural properties relevant to pesticide development (Olszewska, Tarasiuk, & Pikus, 2011).
Pharmacological Activities
- A study conducted in 1985 observed the metabolic activity of a closely related compound in obese rats, indicating its effect on reducing food intake and weight gain. This showcases the potential pharmacological benefits of similar compounds in treating obesity-related issues (Massicot, Steiner, & Godfroid, 1985).
- Another study explored the influence of the methyl substituent and N-oxide formation on the geometry and intermolecular interactions of 1-(phenoxyethyl)piperidin-4-ol derivatives. These compounds, including modifications of the core structure of interest, have been considered for their potential in developing new anticonvulsant drugs, demonstrating the influence of minor structural changes on medicinal properties (Żesławska et al., 2020).
Organic Chemistry and Materials Science
- Research on the thermal degradation of 1-deoxy-1-piperidino-d-fructose, which is structurally related to the compound of interest, provides insights into the behavior of such compounds under thermal stress. This information can be valuable for the development of new materials and in understanding the stability of pharmaceuticals (Mills, Baker, & Hodge, 1970).
- A study on the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds sheds light on the synthetic pathways to create structurally complex derivatives of piperidine compounds. These findings are critical for the design of new molecules with specific stereochemical configurations for use in pharmaceuticals and advanced materials (Casy & Jeffery, 1972).
Safety And Hazards
properties
IUPAC Name |
3-(4-chloro-3,5-dimethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9-6-12(7-10(2)13(9)14)16-11-4-3-5-15-8-11;/h6-7,11,15H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVWGCXBVGEJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3,5-dimethylphenoxy)piperidine hydrochloride | |
CAS RN |
1185302-79-7 | |
| Record name | Piperidine, 3-(4-chloro-3,5-dimethylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B1487417.png)
![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)
![1-(3-Methoxybenzyl)-2-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1487419.png)

![3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1487421.png)
![2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B1487423.png)


![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487428.png)
![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)
![N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride](/img/structure/B1487433.png)


